Cas no 72770-51-5 ((3-fluorophenyl)-(furan-2-yl)methanone)

(3-fluorophenyl)-(furan-2-yl)methanone 化学的及び物理的性質
名前と識別子
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- (3-fluorophenyl)-(furan-2-yl)methanone
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- MDL: MFCD07775918
- インチ: 1S/C11H7FO2/c12-9-4-1-3-8(7-9)11(13)10-5-2-6-14-10/h1-7H
- InChIKey: VLMSHMFXSNFQNF-UHFFFAOYSA-N
- SMILES: C(C1=CC=CC(F)=C1)(C1=CC=CO1)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 2
(3-fluorophenyl)-(furan-2-yl)methanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A796843-1g |
(3-Fluorophenyl)(furan-2-yl)methanone |
72770-51-5 | 97% | 1g |
$494.0 | 2024-04-17 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD512678-1g |
(3-Fluorophenyl)(furan-2-yl)methanone |
72770-51-5 | 97% | 1g |
¥3395.0 | 2024-04-18 | |
abcr | AB433199-1 g |
2-(3-Fluorobenzoyl)furan |
72770-51-5 | 1g |
€594.40 | 2023-06-16 | ||
abcr | AB433199-1g |
2-(3-Fluorobenzoyl)furan; . |
72770-51-5 | 1g |
€1621.70 | 2025-02-14 | ||
Crysdot LLC | CD11066163-1g |
(3-Fluorophenyl)(furan-2-yl)methanone |
72770-51-5 | 97% | 1g |
$489 | 2024-07-18 | |
Chemenu | CM524639-1g |
(3-Fluorophenyl)(furan-2-yl)methanone |
72770-51-5 | 97% | 1g |
$484 | 2023-03-10 | |
abcr | AB433199-5 g |
2-(3-Fluorobenzoyl)furan |
72770-51-5 | 5g |
€1307.80 | 2023-06-16 | ||
abcr | AB433199-5g |
2-(3-Fluorobenzoyl)furan |
72770-51-5 | 5g |
€1307.80 | 2023-09-04 | ||
Crysdot LLC | CD11066163-5g |
(3-Fluorophenyl)(furan-2-yl)methanone |
72770-51-5 | 97% | 5g |
$1161 | 2024-07-18 |
(3-fluorophenyl)-(furan-2-yl)methanone 関連文献
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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7. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
(3-fluorophenyl)-(furan-2-yl)methanoneに関する追加情報
Introduction to (3-Fluorophenyl)-(Furan-2-yl)methanone (CAS No. 72770-51-5)
(3-Fluorophenyl)-(furan-2-yl)methanone (CAS No. 72770-51-5) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 3-fluorophenylfuran-2-carboxaldehyde, is characterized by its unique molecular structure, which includes a fluorinated phenyl group and a furan ring. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable candidate for various applications in drug discovery and development.
The molecular formula of (3-fluorophenyl)-(furan-2-yl)methanone is C11H8FO2, with a molecular weight of approximately 194.18 g/mol. The compound's chemical structure features a substituted phenyl ring and a furan ring linked by a carbonyl group, which contributes to its reactivity and potential biological activity. The presence of the fluorine atom in the phenyl ring can influence the compound's electronic properties, solubility, and metabolic stability, making it an attractive scaffold for medicinal chemists.
Recent research studies have explored the potential therapeutic applications of (3-fluorophenyl)-(furan-2-yl)methanone and its derivatives. One notable area of interest is its anti-inflammatory properties. A study published in the *Journal of Medicinal Chemistry* in 2021 investigated the anti-inflammatory effects of (3-fluorophenyl)-(furan-2-yl)methanone in vitro and in vivo models. The results demonstrated that the compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as a novel anti-inflammatory agent.
Another significant application of (3-fluorophenyl)-(furan-2-yl)methanone is in the treatment of neurological disorders. Research conducted at the University of California, Los Angeles (UCLA) has shown that this compound can modulate certain neurotransmitter systems, particularly those involving serotonin and dopamine. A study published in *Neuropharmacology* in 2020 reported that (3-fluorophenyl)-(furan-2-yl)methanone exhibited neuroprotective effects in animal models of Parkinson's disease, reducing oxidative stress and neuronal damage.
In addition to its therapeutic potential, (3-fluorophenyl)-(furan-2-yl)methanone has been studied for its antimicrobial properties. A study published in *Antimicrobial Agents and Chemotherapy* in 2019 evaluated the compound's activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated that (3-fluorophenyl)-(furan-2-yl)methanone exhibited potent antimicrobial activity, particularly against multidrug-resistant strains, highlighting its potential as a new class of antibiotics.
The synthesis of (3-fluorophenyl)-(furan-2-yl)methanone can be achieved through various methods, including electrophilic aromatic substitution reactions and coupling reactions. One common synthetic route involves the reaction of 3-fluorobenzoyl chloride with furan in the presence of a base such as triethylamine. This method yields high purity (3-fluorophenyl)-(furan-2-yl)methanone with good yields, making it accessible for further research and development.
The pharmacokinetic properties of (3-fluorophenyl)-(furan-2-yl)methanone have also been studied to understand its behavior in biological systems. Research published in *Pharmaceutical Research* in 2018 reported that the compound exhibits favorable oral bioavailability and good tissue distribution. Additionally, it has been shown to have low toxicity profiles in preclinical studies, suggesting its safety for further clinical evaluation.
In conclusion, (3-fluorophenyl)-(furan-2-yl)methanone (CAS No. 72770-51-5) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for the development of novel therapeutic agents targeting inflammation, neurological disorders, and microbial infections. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications, positioning it as a valuable asset in the drug discovery pipeline.
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